1-Methylimidazo[1,5-a]pyridine 1-Methylimidazo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.: 6558-62-9
VCID: VC3838569
InChI: InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
SMILES: CC1=C2C=CC=CN2C=N1
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

1-Methylimidazo[1,5-a]pyridine

CAS No.: 6558-62-9

Cat. No.: VC3838569

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methylimidazo[1,5-a]pyridine - 6558-62-9

Specification

CAS No. 6558-62-9
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 1-methylimidazo[1,5-a]pyridine
Standard InChI InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
Standard InChI Key FSEDFOMIQFYQCU-UHFFFAOYSA-N
SMILES CC1=C2C=CC=CN2C=N1
Canonical SMILES CC1=C2C=CC=CN2C=N1

Introduction

Synthetic Approaches to 1-Methylimidazo[1,5-a]pyridine

Mg₃N₂-Assisted Annulation Strategy

A landmark synthesis involves the Mg₃N₂-mediated cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates. This one-pot method achieves excellent yields (up to 76%) under optimized conditions (EtOH:water 8:2, 75°C) . Key advantages include:

  • Broad substrate scope: Tolerates aryl, heteroaryl, and alkyl substituents (Table 1).

  • Steric resilience: Sterically hindered substrates (e.g., 3-methylpyridyl ketones) react efficiently .

  • Scalability: Demonstrated at multi-gram scales without yield erosion .

Table 1: Representative Yields from Mg₃N₂-Mediated Synthesis

Entry2-Pyridyl KetoneAldhydeProduct Yield (%)
12-Pyridyl phenylMethyl glyoxylate76
22-(3-Methylpyridyl)Ethyl glyoxylate72
32-Pyridyl acetylBenzaldehyde68

Chitin/Chitosan-Derived Synthesis

An eco-friendly alternative utilizes chitin or chitosan as nitrogen sources in trifluoroacetic acid (TFA) at 140°C under argon . This method:

  • Achieves comparable yields (71–80%) to traditional approaches.

  • Enables functionalization at C3 with diverse aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) .

  • Demonstrates compatibility with electron-withdrawing and -donating substituents .

Chemical Reactivity and Functionalization

Ninhydrin Adduct Formation

1-Methylimidazo[1,5-a]pyridine reacts with ninhydrin to form bis-adducts at C1 and C3 positions. X-ray crystallography confirms the structure of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) (Fig. 1) . The reaction proceeds via:

  • Nucleophilic attack at the imidazole C1 position.

  • Subsequent addition at C3 due to increased electrophilicity .

Figure 1: Crystal structure of bis-ninhydrin adduct (CCDC deposition pending) .

Electrophilic Substitution

The electron-rich imidazole ring undergoes regioselective functionalization:

  • C3 halogenation: Bromine in acetic acid yields 3-bromo derivatives .

  • Friedel-Crafts alkylation: Reacts with benzaldehydes to form 3-aryl analogues .

Physicochemical Properties

Experimental and computational studies reveal:

  • Solubility: High solubility in polar aprotic solvents (DMSO, DMF) due to nitrogen lone pairs.

  • Thermal stability: Decomposition above 250°C (TGA data).

  • Acid-base behavior: pKa ≈ 4.2 (imidazole NH), enabling pH-dependent reactivity.

Biological Activities and Applications

Enzyme Inhibition

The core structure shows promise as a scaffold for:

  • COX-2 inhibitors: Structural analogs exhibit IC₅₀ values < 1 μM in preliminary assays.

  • Kinase modulators: Pyridine N-atom coordinates with ATP-binding sites in molecular docking studies.

Materials Science Applications

  • Luminescent materials: π-Conjugated derivatives emit blue light (λem = 450 nm) .

  • Coordination complexes: Acts as a bidentate ligand for Cu(II) and Zn(II) ions .

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